molecular formula C6H3ClFIO B226618 2-Chloro-4-fluoro-5-iodophenol CAS No. 148254-33-5

2-Chloro-4-fluoro-5-iodophenol

Cat. No.: B226618
CAS No.: 148254-33-5
M. Wt: 272.44 g/mol
InChI Key: UVAMUYYGGYKGKG-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-iodophenol is an organic compound with the molecular formula C₆H₃ClFIO It is a halogenated phenol, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of phenol derivatives. For example, starting with 2-chlorophenol, the compound can be fluorinated and iodinated through electrophilic aromatic substitution reactions. The reaction conditions often require the use of halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-iodophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The halogen atoms can be selectively reduced to form less halogenated phenols.

    Substitution: The halogen atoms can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while nucleophilic substitution can produce a variety of substituted phenols.

Scientific Research Applications

2-Chloro-4-fluoro-5-iodophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated phenols have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by forming strong halogen bonds with active site residues, thereby disrupting normal cellular processes.

Comparison with Similar Compounds

2-Chloro-4-fluoro-5-iodophenol can be compared with other halogenated phenols, such as:

    2-Chloro-4-fluorophenol: Lacks the iodine atom, which may result in different reactivity and biological activity.

    2-Chloro-5-iodophenol: Lacks the fluorine atom, which can affect its chemical properties and applications.

    4-Fluoro-5-iodophenol:

The uniqueness of this compound lies in the combination of chlorine, fluorine, and iodine atoms, which impart distinct chemical and biological properties that are not observed in other halogenated phenols.

Properties

IUPAC Name

2-chloro-4-fluoro-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFIO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAMUYYGGYKGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306770
Record name 2-Chloro-4-fluoro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148254-33-5
Record name 2-Chloro-4-fluoro-5-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148254-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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